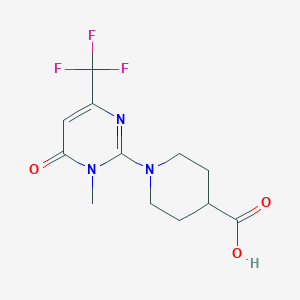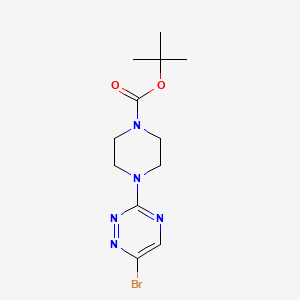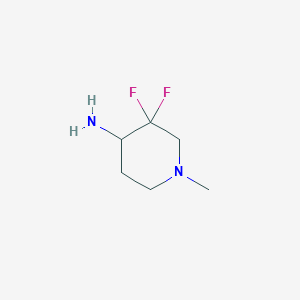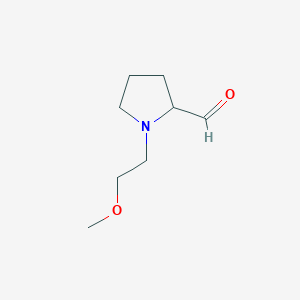
1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a piperidine ring
準備方法
The synthesis of 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the trifluoromethyl group and the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced under suitable conditions using common reagents like halogens or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield carboxylic acids and other by-products.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions applied.
科学的研究の応用
1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological effects.
類似化合物との比較
Compared to other similar compounds, 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
- 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid
- 1-(1-Methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidine-4-carboxylic acid
These compounds share structural similarities but differ in their functional groups and overall reactivity, making each unique in its applications and effects.
特性
分子式 |
C12H14F3N3O3 |
|---|---|
分子量 |
305.25 g/mol |
IUPAC名 |
1-[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14F3N3O3/c1-17-9(19)6-8(12(13,14)15)16-11(17)18-4-2-7(3-5-18)10(20)21/h6-7H,2-5H2,1H3,(H,20,21) |
InChIキー |
XNLJOCVQCFXEPA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=C(N=C1N2CCC(CC2)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)



